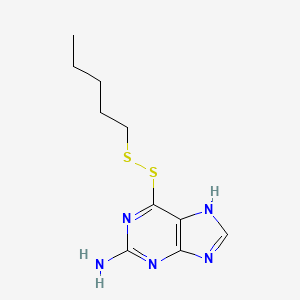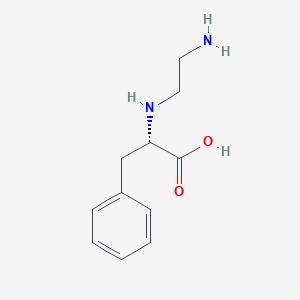
N-(2-Aminoethyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the phenylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with ethylenediamine under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and cost-effectiveness, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The aminoethyl group allows it to form hydrogen bonds and interact with other molecules, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)piperazine
- N-(2-Aminoethyl)morpholine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine with an aminoethyl group. This combination allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .
Propiedades
Número CAS |
81225-90-3 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
(2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
KVJUERBFLQRRHG-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


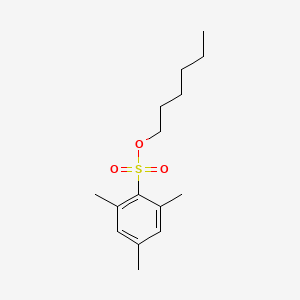
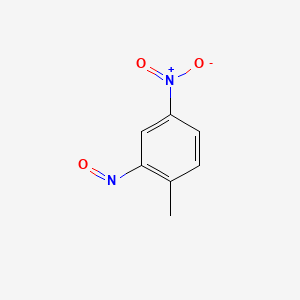

![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)

![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)


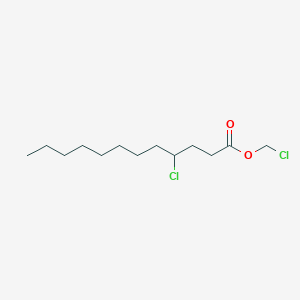
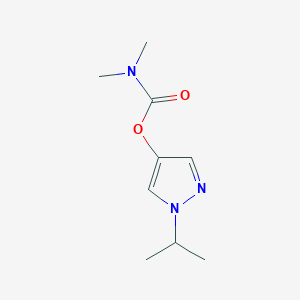
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
